molecular formula C21H15N3O2S B2429669 N-(4-acetylphenyl)-2-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide CAS No. 880621-14-7

N-(4-acetylphenyl)-2-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide

Cat. No.: B2429669
CAS No.: 880621-14-7
M. Wt: 373.43
InChI Key: QPSPAVMBXFDVJG-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H15N3O2S and its molecular weight is 373.43. The purity is usually 95%.
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Biological Activity

N-(4-acetylphenyl)-2-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

The synthesis of this compound typically involves multi-step organic reactions. A common method begins with 4-acetylphenylamine, which is reacted with 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylic acid in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Chemical Properties:

PropertyValue
Molecular FormulaC21H15N3O2S
Molecular Weight373.4 g/mol
IUPAC NameThis compound
InChI KeyZEESHELBUKPBPU-UHFFFAOYSA-N

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, benzothiazole derivatives have shown potential in inhibiting various cancer cell lines by interfering with critical cellular pathways such as apoptosis and cell cycle regulation .

Case Study:
A study investigated the effects of a related benzothiazole compound on human cancer cells, revealing that it induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it exhibits activity against several bacterial strains, including resistant strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymatic functions .

Table: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The benzothiazole and pyridine moieties are crucial for binding to these targets, potentially modulating enzyme activity or receptor interactions.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell proliferation.
  • Receptor Interaction: It may act as a ligand for certain receptors, influencing signaling pathways related to apoptosis and cell survival.

Research Findings and Future Directions

Recent research has focused on optimizing the structure of this compound to enhance its biological activity and selectivity. Structure-activity relationship (SAR) studies have identified modifications that improve potency against specific cancer types while minimizing toxicity to normal cells .

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2S/c1-13(25)14-8-10-15(11-9-14)23-20(26)16-5-4-12-22-19(16)21-24-17-6-2-3-7-18(17)27-21/h2-12H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSPAVMBXFDVJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.